

(S)-(+)-1-Cyclohexylethylamine spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

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An In-depth Technical Guide to the Spectral Data of (S)-(+)-1-Cyclohexylethylamine

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, **(S)-(+)-1-Cyclohexylethylamine**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral characterization for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **(S)-(+)-1-Cyclohexylethylamine**.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of protons in the molecule. The data presented was acquired in deuteriochloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5 - 2.7	Multiplet	1H	CH-NH ₂
~1.6 - 1.8	Multiplet	5H	Cyclohexyl H
~1.0 - 1.4	Multiplet	8H	Cyclohexyl H, NH ₂
~0.8 - 1.0	Multiplet	3H	CH ₃

Note: The broadness and exact position of the amine (NH₂) protons can vary with concentration and sample purity. The signal may also disappear upon a D₂O shake.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum was obtained in deuteriochloroform (CDCl₃).[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
55.8	CH-NH ₂
45.1	Cyclohexyl C1
29.8	Cyclohexyl C
26.6	Cyclohexyl C
26.4	Cyclohexyl C
23.9	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, **(S)-(+)-1-Cyclohexylethylamine** exhibits characteristic N-H stretching and bending vibrations.[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H Asymmetric & Symmetric Stretch (two bands for primary amine)[4][5]
~2850 - 2960	Strong	C-H Aliphatic Stretch
~1600	Medium	N-H Scissoring (Bending)[4][5]
~1450	Medium	C-H Bending
~1020 - 1250	Medium-Weak	C-N Stretch[4]
~665 - 910	Strong, Broad	N-H Wag[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.[6][7] The molecular weight of **(S)-(+)-1-Cyclohexylethylamine** is 127.23 g/mol .[8][9]

Mass-to-Charge (m/z)	Relative Intensity	Assignment
127	Low	[M] ⁺ (Molecular Ion)
112	Moderate	[M - CH ₃] ⁺
83	Moderate	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
44	High (Base Peak)	[CH(CH ₃)NH ₂] ⁺ (Alpha-cleavage)[6]
41	High	
30	High	[CH ₂ NH ₂] ⁺

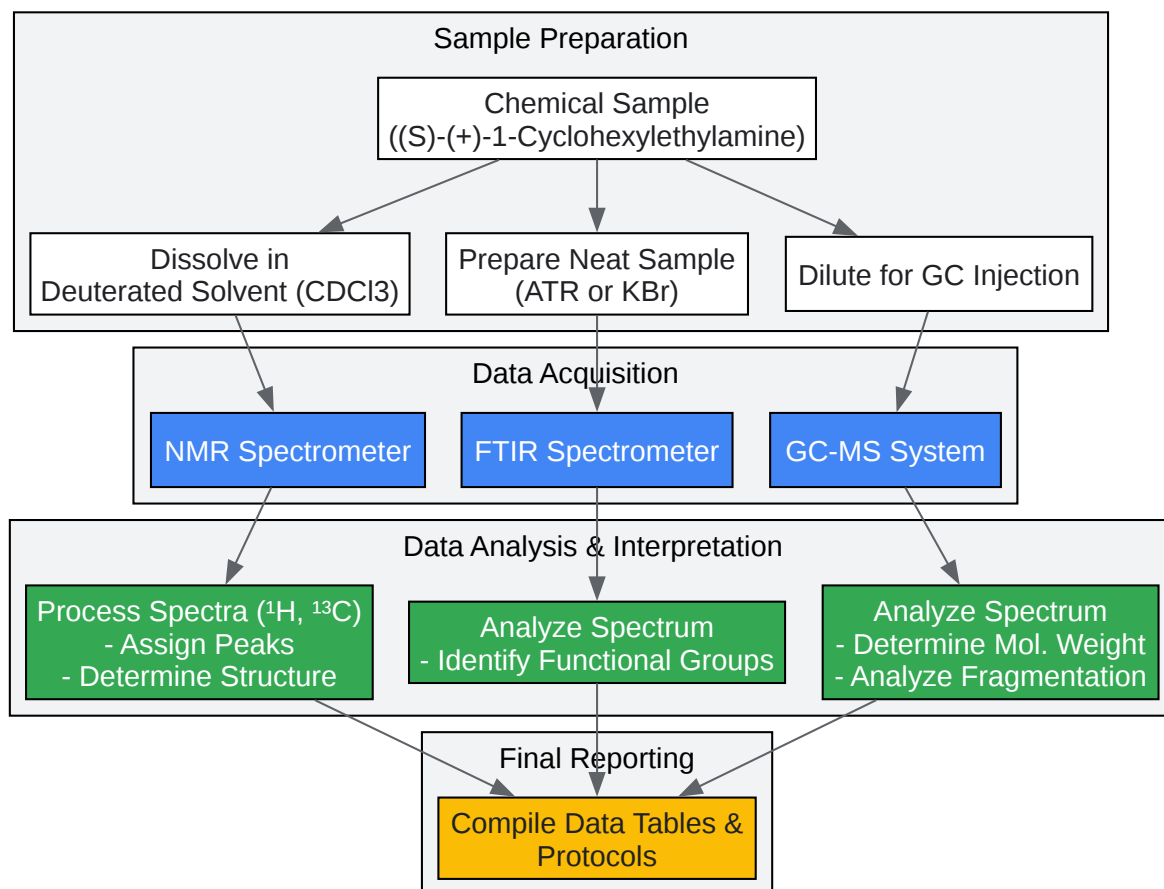
Experimental Protocols

The data presented herein is compiled from public spectral databases.^{[2][8][9]} The following are representative experimental protocols for acquiring such data.

- **Nuclear Magnetic Resonance (NMR):** The sample of **(S)-(+)-1-Cyclohexylethylamine** is dissolved in a deuterated solvent, typically deuteriochloroform (CDCl_3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data is processed with appropriate Fourier transformation and baseline correction.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument.^[8] For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed using a DuraSamplIR II accessory.^[10] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which typically employs Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum. The data is often compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.^[9]

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-1-Cyclohexylethylamine**.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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